1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
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Overview
Description
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a trimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Dichlorophenyl Group: The piperazine ring is then reacted with 2,5-dichlorobenzene under nucleophilic substitution conditions, often using a base such as sodium hydride or potassium carbonate.
Introduction of Trimethylbenzenesulfonyl Group: Finally, the compound is sulfonylated with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or the aromatic groups.
Reduction: Reduced forms of the aromatic groups or the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may enhance binding affinity to certain receptors, while the sulfonyl group can influence the compound’s solubility and stability. The piperazine ring itself is known to interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dichlorophenyl)piperazine: Lacks the sulfonyl group, which may affect its solubility and binding properties.
4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, which may reduce its binding affinity to certain targets.
Uniqueness
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and trimethylbenzenesulfonyl groups, which together enhance its chemical stability, solubility, and binding affinity to specific biological targets. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBXHZHRZXGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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